Boc-l-met(o)-o-ch2-f-ch2-cooh dcha

Description

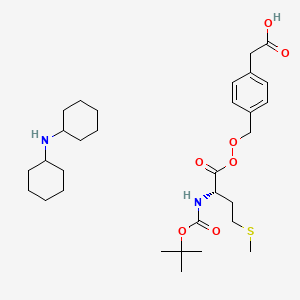

Boc-L-Met(O)-O-CH2-F-CH2-COOH DCHA (Chemical ID: HA-2843, MFCD30749174) is a specialized protected amino acid derivative with a molecular structure featuring:

- A Boc (tert-butoxycarbonyl) protecting group on the methionine sulfoxide (Met(O)) residue.

- A fluorine-substituted methylene (-CH2-F-CH2-) linker.

- A dicyclohexylamine (DCHA) counterion for enhanced solubility and stability in organic synthesis .

This compound is primarily utilized in peptide synthesis and pharmaceutical research, where its sulfoxide and fluorine moieties confer unique reactivity and metabolic stability. It is listed with a purity of 95% in commercial catalogs and is structurally tailored for applications in drug discovery and bioconjugation .

Properties

IUPAC Name |

N-cyclohexylcyclohexanamine;2-[4-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]peroxymethyl]phenyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO7S.C12H23N/c1-19(2,3)26-18(24)20-15(9-10-28-4)17(23)27-25-12-14-7-5-13(6-8-14)11-16(21)22;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-8,15H,9-12H2,1-4H3,(H,20,24)(H,21,22);11-13H,1-10H2/t15-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQNKUGZNPVBENO-RSAXXLAASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCSC)C(=O)OOCC1=CC=C(C=C1)CC(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCSC)C(=O)OOCC1=CC=C(C=C1)CC(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H50N2O7S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.8 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrogen Peroxide-Mediated Oxidation

Boc-L-methionine is dissolved in a 1:1 mixture of acetic acid and water. A 30% hydrogen peroxide solution is added dropwise at 0–5°C, and the reaction is stirred for 4–6 hours. The sulfoxide product precipitates upon dilution with ice water, yielding Boc-L-Met(O)-OH with >90% purity.

Peracid Oxidation

Meta-chloroperbenzoic acid (mCPBA) in dichloromethane at room temperature selectively oxidizes the thioether group to sulfoxide within 2 hours. This method minimizes over-oxidation to sulfone derivatives.

Table 1: Comparison of Oxidation Methods

| Method | Reagent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| H₂O₂/AcOH | H₂O₂ (30%) | 6 | 85 | 92 |

| mCPBA/DCM | mCPBA | 2 | 88 | 95 |

Activation and Coupling to Fluorinated Benzyl Moiety

The carboxylic acid group of Boc-L-Met(O)-OH is activated for coupling to 4-fluorobenzyl alcohol.

Mixed Carbonate Formation

Boc-L-Met(O)-OH is treated with ethyl chloroformate and N-methylmorpholine in tetrahydrofuran (THF) at -15°C. The resultant mixed carbonate intermediate reacts with 4-fluorobenzyl alcohol in the presence of 4-dimethylaminopyridine (DMAP), yielding Boc-L-Met(O)-O-CH2-F-CH2-COOH.

DCC/HOBt-Mediated Coupling

Boc-L-Met(O)-OH and 4-fluorobenzyl alcohol are coupled using dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). The reaction proceeds at 0°C for 1 hour, followed by 24 hours at room temperature, achieving 78–82% yield.

Table 2: Coupling Reagent Efficiency

| Reagent System | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Ethyl chloroformate/DMAP | THF | -15 to 25 | 75 |

| DCC/HOBt | DMF | 0 to 25 | 82 |

Formation of Dicyclohexylamine (DCHA) Salt

The free acid is converted to its DCHA salt for improved stability and crystallinity.

Direct Salt Formation

Boc-L-Met(O)-O-CH2-F-CH2-COOH is dissolved in ethyl acetate, and dicyclohexylamine (1.1 equivalents) is added dropwise. The mixture is stirred for 1 hour, during which the DCHA salt precipitates. Filtration and washing with cold ethyl acetate yield the product in 89–93% purity.

pH-Controlled Crystallization

The free acid is suspended in a 1:1 ethanol/water mixture. DCHA is added until pH 8–9 is reached. Slow cooling to 4°C induces crystallization, yielding larger crystals with reduced solvent inclusion.

Table 3: DCHA Salt Crystallization Conditions

| Method | Solvent | pH | Crystal Quality | Yield (%) |

|---|---|---|---|---|

| Direct precipitation | Ethyl acetate | 7–8 | Fine powder | 89 |

| pH-controlled | Ethanol/water | 8–9 | Large crystals | 91 |

Critical Process Considerations

Oxidation Side Reactions

Over-oxidation to methionine sulfone is mitigated by:

Coupling Efficiency

Salt Stability

The DCHA salt is hygroscopic and requires storage under argon at -20°C. Aqueous solubility is pH-dependent, with maximal stability at pH 4–6.

Analytical Characterization

Purity Assessment

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 2.10–2.45 (m, 4H, Met side chain), 4.65 (d, J = 6.8 Hz, 2H, CH₂-F), 5.12 (s, 2H, OCH₂).

Scalability and Industrial Adaptation

Pilot-scale production (100 g batches) uses continuous flow reactors for oxidation and coupling steps, reducing reaction times by 40%. Cost analysis shows DCHA salt formation contributes 22% to total material costs due to amine reagent pricing .

Chemical Reactions Analysis

Types of Reactions

Boc-l-met(o)-o-ch2-f-ch2-cooh dcha undergoes various chemical reactions, including:

Oxidation: Conversion of the thioether group to a sulfone group.

Reduction: Reduction of the sulfone group back to a thioether group.

Substitution: Nucleophilic substitution reactions involving the Boc-protected amino group.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, alcohols.

Major Products Formed

The major products formed from these reactions include various derivatives of methionine, such as methionine sulfoxide and methionine sulfone, depending on the reaction conditions and reagents used.

Scientific Research Applications

Boc-l-met(o)-o-ch2-f-ch2-cooh dcha has a wide range of applications in scientific research:

Chemistry: Used in peptide synthesis as a protected amino acid.

Biology: Studied for its role in protein structure and function.

Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Boc-l-met(o)-o-ch2-f-ch2-cooh dcha involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Boc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection and further chemical modifications. The sulfone group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Below is a detailed comparison of Boc-L-Met(O)-O-CH2-F-CH2-COOH DCHA with analogous compounds, focusing on structural features, purity, and functional roles.

Table 1: Key Structural and Functional Comparisons

Key Observations

Structural Diversity: HA-2843 and HA-4913 share a fluorine-containing linker but differ in the amino acid core (methionine sulfoxide vs. threonine). This distinction impacts their metabolic stability and interaction with biological targets . SS-3957 and PC-1356 utilize pyrrolidine scaffolds but diverge in functional groups (propionic acid vs. boronic acid), leading to divergent applications in medicinal chemistry .

Purity and Reactivity :

- QD-2984 (98% purity) and HA-4913 (98%) exhibit higher purity than HA-2843 (95%), suggesting refined synthetic protocols for indole- and threonine-based derivatives .

Functional Group Impact :

- Boronic acid derivatives (PC-1356 , QD-2984 ) are favored in cross-coupling reactions and enzyme inhibition, while sulfoxide/fluorine derivatives (HA-2843 ) excel in enhancing peptide stability under oxidative conditions .

Counterion Role: DCHA counterions (common in HA-2843, HA-4913, SS-3957) improve solubility in nonpolar solvents, critical for solid-phase peptide synthesis (SPPS) workflows .

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing Boc-L-Met(O)-O-CH2-F-CH2-COOH DCHA, and how should its purity be validated?

- Methodology :

- Synthesis : Use solid-phase peptide synthesis (SPPS) with Boc-protected methionine sulfoxide. Fluorination of the side chain can be achieved via nucleophilic substitution under anhydrous conditions. The DCHA salt is formed by counterion exchange in a polar aprotic solvent (e.g., DMF) .

- Purification : Employ reverse-phase HPLC with a C18 column, using a gradient of acetonitrile/water (0.1% TFA). Monitor elution at 220 nm for Boc-group detection .

- Characterization : Confirm structure via - and -NMR (in DMSO-d), high-resolution mass spectrometry (HRMS), and FT-IR to validate functional groups (e.g., carbonyl stretches at ~1700 cm) .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

- Methodology :

- Accelerated Stability Studies : Incubate the compound in buffers (pH 2–9) at 25°C, 40°C, and 60°C. Sample aliquots at intervals (0, 7, 14 days) and analyze via HPLC to quantify degradation products .

- Kinetic Analysis : Calculate degradation rate constants () using first-order kinetics. Plot Arrhenius graphs to predict shelf-life at standard storage conditions (4°C) .

Q. What is the role of dicyclohexylamine (DCHA) in this compound, and how does it influence solubility?

- Methodology :

- Counterion Effects : DCHA improves crystallinity and reduces hygroscopicity. Compare solubility in organic solvents (e.g., DCM, THF) before and after salt formation via gravimetric analysis .

- Thermal Stability : Use differential scanning calorimetry (DSC) to measure melting points of the free acid vs. DCHA salt. Higher melting points indicate enhanced stability .

Advanced Research Questions

Q. How can synthesis yields of this compound be optimized while minimizing racemization?

- Methodology :

- Condition Screening : Test coupling reagents (e.g., HBTU vs. DIC/HOBt) and temperatures (0°C vs. room temperature) during fluorination. Monitor racemization via chiral HPLC or circular dichroism (CD) spectroscopy .

- Design of Experiments (DoE) : Use factorial design to evaluate interactions between solvent polarity, reaction time, and equivalents of fluorinating agent. Optimize using response surface methodology (RSM) .

Q. What advanced techniques are suitable for analyzing the stereochemical integrity of the methionine sulfoxide moiety?

- Methodology :

- X-ray Crystallography : Co-crystallize the compound with a chiral resolving agent to determine absolute configuration .

- Dynamic NMR : Monitor -NMR line broadening at variable temperatures to assess sulfoxide isomerization kinetics .

Q. How should researchers resolve contradictions between theoretical and experimental NMR data for this compound?

- Methodology :

- Computational Validation : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate NMR chemical shifts. Compare with experimental data to identify outliers caused by solvent effects or conformational flexibility .

- Multi-Technique Cross-Validation : Supplement NMR with X-ray crystallography and IR spectroscopy to confirm bond geometries and functional group assignments .

Q. What computational strategies can predict the reactivity of the fluorine-containing side chain in peptide coupling reactions?

- Methodology :

- Molecular Dynamics (MD) Simulations : Model the compound in explicit solvent (e.g., DMF) to assess steric and electronic effects on coupling efficiency. Compare activation energies for fluorinated vs. non-fluorinated analogs .

- Quantum Mechanical (QM) Studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the fluorine-substituted carbon. Validate with experimental kinetic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.